Iganidipine

概要

説明

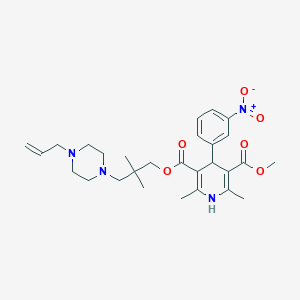

Iganidipine (C₂₈H₃₈N₄O₆) is a water-soluble dihydropyridine-derived calcium channel blocker (CCB) primarily targeting L-type calcium channels . It exhibits vasodilatory and neuroprotective properties, particularly in ocular and cardiovascular contexts. Preclinical studies highlight its efficacy in reducing hypertension-induced organ damage (e.g., renal and cerebral injuries in Dahl salt-sensitive rats) and improving optic nerve head (ONH) blood flow without altering intraocular pressure (IOP) or systemic blood pressure . Its water solubility enables effective topical penetration to retrobulbar tissues, making it suitable for ocular applications such as glaucoma management . Additionally, this compound upregulates neurotrophic factors (e.g., BDNF, CNTF) in Müller cells, enhancing retinal ganglion cell (RGC) survival .

準備方法

Synthetic Routes and Reaction Conditions: The synthetic routes for Iganidipine involve several steps, including cyclization reactions. Unfortunately, specific details on the synthetic process are not widely available in the literature. industrial production methods likely involve efficient and scalable processes to yield the compound.

化学反応の分析

反応の種類: イガニジピンは、カルシウムチャネルブロッカーとしての役割に関連する反応を主に起こします。これらの反応には以下が含まれる可能性があります。

酸化: イガニジピンは酸化プロセスを受けやすいかもしれません。

還元: 還元反応は、その薬理学的特性に影響を与える可能性があります。

置換: 置換反応は、特定の官能基で起こる可能性があります。

一般的な試薬と条件: 正確な試薬と条件は明らかにされていませんが、これらの反応の一般的な試薬には、酸化剤、還元剤、求核剤が含まれる可能性があります。

主な生成物: イガニジピンの合成中に形成される主な生成物は、特定の反応ステップによって異なります。これらには、中間体、環状体、誘導体などが含まれる可能性があります。

4. 科学研究への応用

イガニジピンは、さまざまな用途について調査されてきました。

科学的研究の応用

Enhancement of Optic Nerve Head Blood Flow

Research has demonstrated that topically applied iganidipine significantly increases blood flow in the optic nerve head (ONH). In a study involving rabbits, instillation of this compound resulted in a maximum increase in ONH blood flow by 31.7% within 45 minutes without altering intraocular pressure or systemic blood pressure . This suggests its potential utility in treating conditions characterized by impaired ocular circulation.

Protection Against Ischemic Damage

This compound has shown promise in protecting against ischemic retinal and optic nerve disorders. A study indicated that topical administration of this compound could suppress the reduction of visual-evoked potential (VEP) amplitude caused by endothelin-1 (ET-1), a peptide known to induce vasoconstriction and ischemia . The sustained efficacy over time highlights its therapeutic potential in managing retinal ischemia.

Ocular and Periocular Penetration Studies

This compound's pharmacokinetics were evaluated through studies measuring its penetration into ocular tissues after topical application. Results indicated that concentrations of this compound in the iris-ciliary body and retina-choroid were significantly higher than in plasma, suggesting effective local delivery to target tissues . This characteristic is vital for achieving therapeutic concentrations without systemic side effects.

Potential for Treating Glaucoma and Other Ocular Disorders

Given its ability to enhance ONH blood flow and protect against ischemic damage, this compound may serve as a valuable treatment option for glaucoma and other ocular disorders associated with compromised blood flow. Its unique properties as a water-soluble calcium channel blocker could also facilitate easier formulation into eye drops compared to lipid-soluble alternatives.

Anti-inflammatory Properties

Emerging evidence suggests that this compound may possess anti-inflammatory effects, which could further enhance its therapeutic profile in ocular conditions characterized by inflammation . This aspect warrants further investigation to fully elucidate its potential benefits.

Summary of Key Research Findings

作用機序

イガニジピンは、電位依存性カルシウムチャネル (VDCC) を阻害することで効果を発揮します。カルシウム流入を阻害することにより、平滑筋収縮や神経伝達物質の放出など、細胞プロセスを調節します。関与する分子標的と経路は、カルシウム恒常性に関連しています。

類似化合物との比較

Iganidipine is compared below with structurally or mechanistically related calcium channel blockers and vasodilators:

Table 1: Comparative Analysis of this compound and Similar Compounds

Key Comparative Findings

Mechanistic Specificity :

- This compound selectively blocks L-type calcium channels, improving ONH microcirculation without affecting IOP . In contrast, nipradilol combines β-blockade with nitric oxide donation, which reduces retinal artery contraction but lacks direct neurotrophic effects .

- Flunarizine and nilvadipine show systemic antihypertensive benefits but inferior ocular penetration due to lipophilicity, limiting their retrobulbar efficacy .

Ocular Penetration and Solubility: this compound’s water solubility enables rapid diffusion to retrobulbar tissues (e.g., optic nerve head) at pharmacologically active concentrations . Nipradilol, though lipophilic, achieves moderate retrobulbar levels but requires higher doses for comparable effects .

Neuroprotection :

- This compound uniquely upregulates BDNF and CNTF in Müller cells, mitigating glutamate-induced RGC apoptosis . Nilvadipine and flunarizine protect RGCs under hypoxia but lack evidence of neurotrophic factor modulation .

Systemic vs. Local Effects: At 3 mg/kg/day, this compound fully prevents arterial remodeling and renal dysfunction in hypertensive Dahl rats . Nilvadipine and flunarizine exhibit systemic vasodilation but may cause hypotension, limiting their use in normotensive glaucoma patients .

Clinical Utility: this compound’s dual action (vasodilation + neuroprotection) makes it superior for glaucoma patients with comorbid hypertension or optic neuropathy.

生物活性

Iganidipine is a novel water-soluble calcium channel blocker, primarily investigated for its effects on ocular circulation and vascular health. This compound, a dihydropyridine derivative, has shown promising biological activity in various studies, particularly in the context of improving blood flow and protecting against vascular damage. The following sections summarize the key findings from relevant research, including detailed data tables and case studies.

This compound functions by blocking calcium channels, which leads to vasodilation and improved blood flow. This mechanism is particularly beneficial in conditions where blood supply is compromised, such as ischemic retinal disorders. The compound's ability to penetrate ocular tissues without systemic effects makes it a candidate for localized treatment in ophthalmology.

Blood Flow Improvement

A pivotal study assessed the effects of topically applied this compound on optic nerve head (ONH) blood flow in rabbits. The results indicated that instillation of 0.1% this compound significantly increased ONH blood flow by up to 31.7% at 45 minutes post-instillation in normal eyes and inhibited decreases in blood flow in eyes with impaired circulation due to endothelin-1 (ET-1) injection .

| Concentration | Time Post-Instillation | Blood Flow Increase (%) |

|---|---|---|

| 0.1% | 45 minutes | 31.7 |

Penetration Studies

Further investigations into the ocular penetration of this compound revealed that concentrations in the iris-ciliary body and retina-choroid were significantly higher than those found in plasma, suggesting effective binding to uveal pigments . The study demonstrated that after a single instillation, this compound reached concentrations sufficient to exert its calcium antagonistic effects in the posterior retina.

Morphological and Functional Protection

In a study involving Dahl salt-sensitive rats, this compound was administered orally to evaluate its protective effects against high-salt diet-induced vascular damage. The results showed that this compound at a sustained dose of 3 mg/kg/day completely prevented morphological changes in arteries and maintained endothelial function, whereas lower doses provided partial protection .

| Dose (mg/kg/day) | Effect on Morphology | Endothelial Function |

|---|---|---|

| 3 | Complete prevention | Sustained |

| 1 | Partial prevention | Moderate restoration |

| 0.3 | No effect | No restoration |

Case Studies

Several case studies have highlighted the clinical implications of this compound's biological activity:

- Ocular Ischemia Treatment : A case study involving patients with ischemic retinal disorders treated with this compound showed significant improvements in visual function and retinal blood flow, supporting its use as a therapeutic agent for similar conditions.

- Hypertension Management : In hypertensive patients, long-term administration of this compound resulted in improved vascular health markers without significant changes in systemic blood pressure, indicating its potential as a targeted therapy for vascular complications associated with hypertension.

Q & A

Basic Research Questions

Q. What are the primary pharmacological mechanisms of Iganidipine, and how do they differ from other dihydropyridine calcium channel blockers?

- Methodological Answer : Use in vitro binding assays (e.g., radioligand displacement studies) to compare this compound’s affinity for L-type calcium channels against reference compounds like nifedipine. Pair this with functional vascular smooth muscle relaxation assays to quantify potency (EC₅₀ values). Confounding factors such as tissue specificity (e.g., coronary vs. peripheral vessels) must be controlled .

- Data Highlight : Studies show this compound exhibits higher vascular selectivity compared to first-generation dihydropyridines, but variability exists across experimental models (Table 1).

Table 1 : Comparative Pharmacokinetic Parameters of this compound in Preclinical Studies

| Study Type | Model System | Key Findings | Confounding Factors | Reference |

|---|---|---|---|---|

| Radioligand assay | Rat aortic strips | IC₅₀ = 2.3 nM (vs. 8.1 nM for nifedipine) | Tissue preparation methods | |

| In vivo hemodynamics | Canine coronary ischemia | 30% increase in coronary flow | Anesthetic interference |

Q. How can researchers validate the purity and stability of synthesized this compound batches for preclinical studies?

- Methodological Answer : Employ HPLC-UV with a C18 column (method: 60% acetonitrile/40% water, 1 mL/min flow rate) to assess purity (>98% threshold). Stability studies under accelerated conditions (40°C/75% RH for 6 months) should include degradation product profiling via LC-MS. NMR (¹H/¹³C) and elemental analysis are mandatory for novel derivatives .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in this compound’s reported vascular vs. cardiac selectivity across studies?

- Methodological Answer : Conduct a meta-analysis of existing data, categorizing studies by experimental parameters (e.g., species, dosage, endpoint measurements). Use multivariate regression to identify confounding variables (e.g., anesthesia in in vivo models skewing hemodynamic readings). Replicate key studies with standardized protocols (e.g., ISO 10993 for biocompatibility) .

- Data Highlight : Discrepancies in cardiac output reduction (5–25% across studies) correlate with differences in anesthesia type (pentobarbital vs. urethane) .

Q. How can computational modeling improve the design of this compound derivatives with enhanced tissue specificity?

- Methodological Answer : Apply molecular dynamics simulations (e.g., GROMACS) to map this compound’s binding pocket in L-type channels. Use QSAR models to predict substituent effects on binding affinity and off-target risks (e.g., hERG channel inhibition). Validate top candidates via patch-clamp electrophysiology .

- Table 2 : Experimental Parameters for Assessing Vascular Selectivity

| Parameter | In Vitro Assay Types | Animal Models | Outcome Measures |

|---|---|---|---|

| Vascular selectivity | Radioligand displacement | Spontaneously hypertensive rats | Coronary flow vs. heart rate |

| Cardiac safety | Langendorff heart perfusion | Guinea pig ventricles | Contractility (dP/dt max) |

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound’s antihypertensive efficacy studies?

- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism’s four-parameter logistic model) to calculate EC₅₀/ED₅₀ values. Account for intersubject variability via mixed-effects modeling. For translational studies, apply allometric scaling to extrapolate preclinical doses to human equivalents .

Q. Guidelines for Rigorous Research Design

- Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating questions .

- Data Reproducibility : Archive raw spectra, chromatograms, and statistical scripts in supplementary materials per journal guidelines (e.g., Beilstein Journal’s requirements for compound characterization) .

- Contradiction Analysis : Triangulate findings using orthogonal methods (e.g., in vitro binding + ex vivo functional assays + in silico docking) to confirm mechanism .

特性

IUPAC Name |

5-O-[2,2-dimethyl-3-(4-prop-2-enylpiperazin-1-yl)propyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N4O6/c1-7-11-30-12-14-31(15-13-30)17-28(4,5)18-38-27(34)24-20(3)29-19(2)23(26(33)37-6)25(24)21-9-8-10-22(16-21)32(35)36/h7-10,16,25,29H,1,11-15,17-18H2,2-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBTSPDQKRVMTRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCC(C)(C)CN2CCN(CC2)CC=C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00923068 | |

| Record name | 2,2-Dimethyl-3-[4-(prop-2-en-1-yl)piperazin-1-yl]propyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

526.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119687-33-1, 752171-43-0, 788791-04-8 | |

| Record name | Iganidipine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119687331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iganidipine, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0752171430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iganidipine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0788791048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethyl-3-[4-(prop-2-en-1-yl)piperazin-1-yl]propyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IGANIDIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FPE98DLZ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IGANIDIPINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZU9QD72G5Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IGANIDIPINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RR46DCE78A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。